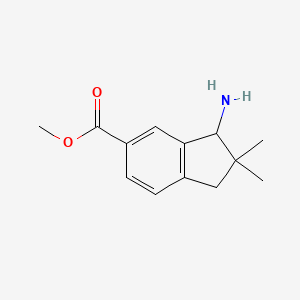![molecular formula C13H12N2O B13326613 2'-Amino-[1,1'-biphenyl]-3-carboxamide](/img/structure/B13326613.png)
2'-Amino-[1,1'-biphenyl]-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Amino-[1,1’-biphenyl]-3-carboxamide is an organic compound with the molecular formula C13H12N2O It is a derivative of biphenyl, where an amino group is attached to one phenyl ring and a carboxamide group to the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Amino-[1,1’-biphenyl]-3-carboxamide typically involves a multi-step process. One common method starts with the Suzuki coupling reaction between 2-bromoaniline and 3-carboxyphenylboronic acid to form 2’-amino-[1,1’-biphenyl]-3-carboxylic acid. This intermediate is then converted to the carboxamide derivative through an amidation reaction using reagents like thionyl chloride and ammonia .
Industrial Production Methods
For large-scale industrial production, the process is optimized to increase yield and reduce costs. This often involves using more efficient catalysts and reaction conditions. For example, the use of palladium-catalyzed coupling reactions and continuous flow reactors can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2’-Amino-[1,1’-biphenyl]-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
2’-Amino-[1,1’-biphenyl]-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 2’-Amino-[1,1’-biphenyl]-3-carboxamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminobiphenyl: Similar structure but lacks the carboxamide group.
4-Aminobiphenyl: Amino group is attached to the fourth position instead of the second.
2’-Amino-[1,1’-biphenyl]-3-carboxylic acid: Precursor in the synthesis of 2’-Amino-[1,1’-biphenyl]-3-carboxamide
Uniqueness
2’-Amino-[1,1’-biphenyl]-3-carboxamide is unique due to the presence of both amino and carboxamide functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
3-(2-aminophenyl)benzamide |
InChI |
InChI=1S/C13H12N2O/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,14H2,(H2,15,16) |
InChI Key |
ZIVAHVYMZZCUNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


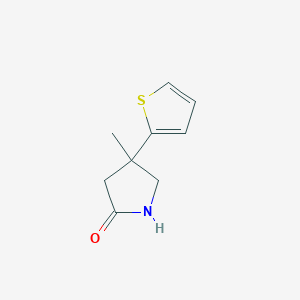
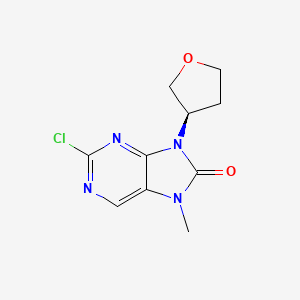
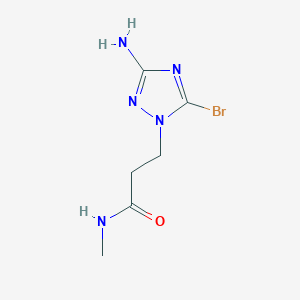
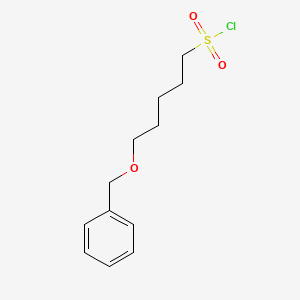
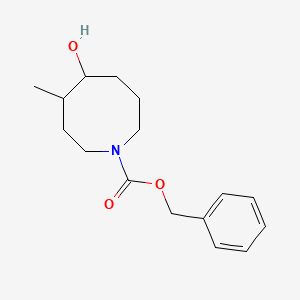



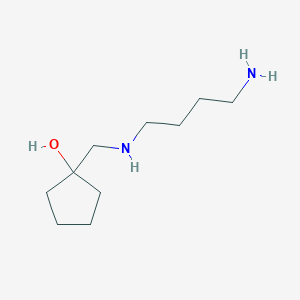

![9-Benzyl-8-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13326582.png)
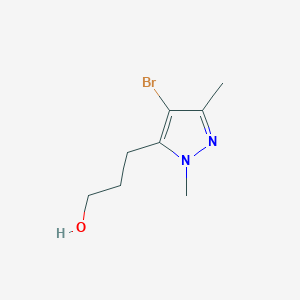
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-3-methylbutanoic acid](/img/structure/B13326593.png)
